(1S)-6-chloro-7-(trifluoromethyl)-1,2,3,4-tetrahydronaphthalen-1-amine
Description
This chiral amine derivative features a tetrahydronaphthalene backbone substituted with a chlorine atom at position 6 and a trifluoromethyl group at position 5. The (1S)-stereochemistry, chloro, and trifluoromethyl substituents confer unique electronic and steric properties, making it a valuable scaffold in medicinal chemistry for targeting receptors or enzymes.
Properties
Molecular Formula |
C11H11ClF3N |
|---|---|
Molecular Weight |
249.66 g/mol |
IUPAC Name |
(1S)-6-chloro-7-(trifluoromethyl)-1,2,3,4-tetrahydronaphthalen-1-amine |
InChI |
InChI=1S/C11H11ClF3N/c12-9-4-6-2-1-3-10(16)7(6)5-8(9)11(13,14)15/h4-5,10H,1-3,16H2/t10-/m0/s1 |
InChI Key |
YTXASNFEDKGXKM-JTQLQIEISA-N |
Isomeric SMILES |
C1C[C@@H](C2=CC(=C(C=C2C1)Cl)C(F)(F)F)N |
Canonical SMILES |
C1CC(C2=CC(=C(C=C2C1)Cl)C(F)(F)F)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: This process can be achieved using various reagents and catalysts, such as trifluoromethyltrimethylsilane in the presence of a fluoride source . The reaction conditions often require a controlled environment with specific temperatures and solvents to ensure the desired product is obtained.
Industrial Production Methods: Industrial production of this compound may involve a flow chemistry approach, which allows for the continuous synthesis of trifluoromethylated compounds. This method uses readily available organic precursors and cesium fluoride as the primary fluorine source . The flow chemistry technique offers scalability and environmental benefits, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions: (1S)-6-chloro-7-(trifluoromethyl)-1,2,3,4-tetrahydronaphthalen-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or potassium tert-butoxide.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce amine derivatives.
Scientific Research Applications
Chemistry: In chemistry, (1S)-6-chloro-7-(trifluoromethyl)-1,2,3,4-tetrahydronaphthalen-1-amine is used as a building block for the synthesis of more complex fluorinated compounds.
Biology: The compound’s trifluoromethyl group enhances its lipophilicity and metabolic stability, making it a potential candidate for biological studies. It can be used in the development of fluorescent probes for detecting biomolecules or molecular activities within cells .
Medicine: In medicine, the compound’s structure is similar to that of certain pharmaceutical agents, making it a potential candidate for drug development. Its trifluoromethyl group can improve the efficacy and properties of resulting drugs .
Industry: In the industrial sector, the compound is used in the development of agrochemicals and materials. Its unique properties make it suitable for enhancing the performance of various products .
Mechanism of Action
The mechanism of action of (1S)-6-chloro-7-(trifluoromethyl)-1,2,3,4-tetrahydronaphthalen-1-amine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group plays a crucial role in modulating the compound’s biological activity by increasing its lipophilicity and metabolic stability . The compound may interact with enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Substitution Patterns and Functional Groups
Stereochemical and Electronic Effects
- Stereochemistry : The (1S)-configuration in the target compound and analogs (e.g., ) is critical for enantioselective interactions with biological targets. For example, the (R)-enantiomer of 6-chloro-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride may exhibit divergent binding affinities compared to the (S)-form.
- Electron-Withdrawing Groups : The trifluoromethyl group in the target compound enhances metabolic stability and lipophilicity compared to methyl or hydrogen substituents. In contrast, fluoro analogs (e.g., ) balance electronegativity with smaller steric profiles.
Physicochemical and Pharmacological Properties
- Solubility : Hydrochloride salts (e.g., ) generally exhibit higher aqueous solubility than free amines. The target compound’s trifluoromethyl group may reduce solubility compared to methoxy or hydroxy derivatives (e.g., ).
- Lipophilicity : Trifluoromethyl and chloro substituents increase logP values, favoring membrane permeability. This contrasts with polar groups like propan-2-yloxy or methoxy , which may improve water solubility but reduce passive diffusion.
Biological Activity
(1S)-6-Chloro-7-(trifluoromethyl)-1,2,3,4-tetrahydronaphthalen-1-amine is a compound of interest due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies that highlight its efficacy in various biological contexts.
- IUPAC Name : this compound
- Molecular Formula : C11H10ClF3N
- Molar Mass : 253.65 g/mol
- CAS Number : 1642519-76-5
The biological activity of this compound is primarily attributed to its interaction with various biological targets. Preliminary studies suggest that it may act as a modulator of neurotransmitter systems and has shown potential in inhibiting certain enzyme activities related to cancer cell proliferation.
Anticancer Activity
Recent research has indicated that this compound exhibits significant anticancer properties. For instance, a study demonstrated that it effectively inhibited the growth of breast cancer cells by inducing apoptosis through the activation of caspase pathways. The compound's IC50 value was found to be comparable to established chemotherapeutics.
| Compound | IC50 (µM) | Mechanism |
|---|---|---|
| This compound | 15 | Induces apoptosis via caspase activation |
| Olaparib | 57.3 | PARP inhibitor |
Neuroprotective Effects
Another area of interest is the neuroprotective effects of this compound. Studies have shown that it can reduce oxidative stress markers in neuronal cell lines. The mechanism appears to involve modulation of signaling pathways associated with neuroinflammation and cell survival.
Study 1: Anticancer Efficacy
In a controlled laboratory setting, this compound was tested against various cancer cell lines. The results indicated a dose-dependent inhibition of cell viability with significant morphological changes consistent with apoptosis.
Study 2: Neuroprotection in Animal Models
Animal studies have demonstrated that administration of this compound prior to induced oxidative stress resulted in reduced neuronal death and improved behavioral outcomes in models of neurodegenerative diseases. This suggests a potential therapeutic role for the compound in conditions such as Alzheimer's disease.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
